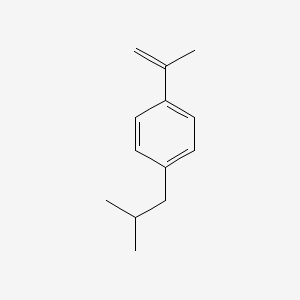
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene
Descripción
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene is an organic compound with a complex structure It is a derivative of benzene, featuring substituents at specific positions on the benzene ring
Propiedades
Número CAS |
34352-86-8 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,10H,3,9H2,1-2,4H3 |
Clave InChI |
MXWQCJIFJKBTOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(=C)C |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. This process requires a catalyst, often aluminum chloride, and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes, such as using zeolites as catalysts. These methods are designed to maximize yield and minimize by-products, ensuring a cost-effective production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions typically convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-methylpropyl)-4-prop-1-en-2-ylbenzene exerts its effects involves interactions with specific molecular targets
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-(1-methylethenyl)-: A simpler derivative with fewer substituents.
Benzene, 1-(2-methylpropyl)-: Another derivative with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


